CID 16212589

Description

CID 16212589 is a chemical compound cataloged in the PubChem database, a critical resource for chemical and bioactivity data managed by the National Institutes of Health (NIH).

Properties

Molecular Formula |

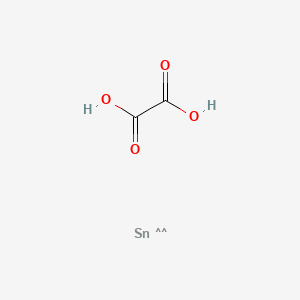

C2H2O4Sn |

|---|---|

Molecular Weight |

208.74 g/mol |

InChI |

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

FGFWCOVNCKWNLU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16212589” involves specific reaction conditions and reagents. The preparation methods typically include the use of specific dianhydrides and diamines, followed by cross-linking and curing processes . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of compound “this compound” involves large-scale synthesis using automated chemical synthesis platforms. These platforms allow for precise control of reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16212589” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to achieve the desired transformations with high selectivity and efficiency .

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

Compound “CID 16212589” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and mechanism of action. In industry, it is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of compound “CID 16212589” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied to understand its biological and therapeutic effects .

Comparison with Similar Compounds

Structural and Analytical Features

- Chromatographic Behavior : Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C) suggests moderate polarity, with retention times correlating to vacuum distillation fractions (Figure 1D). This implies volatility comparable to mid-weight organic compounds .

- Mass Spectral Data : The mass spectrum (Figure 1D) indicates a molecular ion peak consistent with a molecular weight in the range of 200–400 Da, with fragmentation patterns typical of heterocyclic or substituted aromatic structures .

Comparison with Similar Compounds

To contextualize CID 16212589, we compare it with structurally and functionally related compounds, focusing on oscillatoxin derivatives () and brominated indolecarboxylic acids (). These comparisons highlight differences in molecular properties, bioactivity, and analytical signatures.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

Structural Complexity: this compound lacks the macrocyclic lactone ring present in oscillatoxin D (CID 101283546), a marine toxin with potent cytotoxicity . This structural divergence likely reduces its bioactivity compared to oscillatoxins.

Analytical Differentiation :

- GC-MS vs. LC-ESI-MS : While this compound was characterized via GC-MS (Figure 1C), oscillatoxins and brominated indoles typically require liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for accurate identification due to their higher molecular weights and polarities .

- Fragmentation Patterns : Source-induced collision-induced dissociation (CID) in mass spectrometry reveals distinct fragmentation pathways. For example, brominated indoles show Br-related isotopic clusters, whereas oscillatoxins fragment at lactone bonds .

Biological Relevance :

- Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are bioactive in marine ecosystems, targeting ion channels and cytoskeletal proteins . In contrast, this compound’s biological role remains uncharacterized, necessitating further studies using assays like IC₅₀ determination or cytotoxicity screening .

Methodological Considerations for Future Studies

To resolve ambiguities in this compound’s properties, the following approaches are recommended:

- Advanced Spectroscopic Techniques : Nuclear magnetic resonance (NMR) and X-ray crystallography (per ) would elucidate its 3D structure and confirm functional groups.

- Database Cross-Referencing : Cross-referencing PubChem data with ChEMBL or ChemSpider may reveal unpublished bioactivity data or synthetic pathways .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 16212589 in the context of its biochemical interactions?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example:

- Population: Specific cell lines or enzymes affected by CID 16212588.

- Intervention: Dosage ranges or binding mechanisms under investigation.

- Comparison: Control compounds or untreated systems.

- Outcome: Quantitative metrics (e.g., inhibition rates, binding affinity).

- Time: Duration of exposure or reaction kinetics.

Q. What steps should be taken to conduct a rigorous literature review for this compound?

- Methodological Answer :

Apply Boolean search terms (e.g., "this compound AND kinetics" OR "structure-activity relationship").

Prioritize primary sources and peer-reviewed articles; cross-reference citations to identify foundational studies .

Document gaps in existing knowledge (e.g., conflicting results on binding specificity) to justify the study .

Q. How can researchers design a hypothesis-driven experiment to test the catalytic inhibition of this compound?

- Methodological Answer :

- Define independent variables (e.g., concentration, pH) and dependent variables (e.g., reaction rate, IC50).

- Use factorial designs to test interactions between variables .

- Include controls (positive/negative) and replicate experiments to ensure statistical validity .

- Reference protocols from analogous compounds to optimize assay conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s selectivity across different enzyme isoforms?

- Methodological Answer :

Perform meta-analysis to quantify variability in existing datasets (e.g., variance in IC50 values) .

Replicate conflicting experiments under standardized conditions (e.g., buffer composition, temperature) .

Use principal contradiction analysis to identify dominant factors influencing selectivity (e.g., structural flexibility vs. active-site rigidity) .

Apply advanced techniques like X-ray crystallography or molecular dynamics to visualize binding discrepancies .

Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) into studies of this compound’s mechanism of action?

- Methodological Answer :

- Use systems biology approaches (e.g., pathway enrichment analysis) to link compound effects to biological networks .

- Apply machine learning algorithms to identify hidden correlations between omics datasets (e.g., clustering of dysregulated metabolites) .

- Validate predictions via targeted experiments (e.g., siRNA knockdown of implicated genes) .

Q. How can researchers optimize experimental design to address low reproducibility in this compound’s cytotoxicity assays?

- Methodological Answer :

Conduct sensitivity analysis to identify critical parameters (e.g., cell passage number, serum batch) .

Implement quality-by-design (QbD) principles to define acceptable ranges for variables .

Use response surface methodology to model interactions between experimental factors .

Publish detailed protocols in supplementary materials to enhance reproducibility .

Q. What ethical and methodological considerations apply when studying this compound’s off-target effects in vivo?

- Methodological Answer :

- Follow 3R principles (Replacement, Reduction, Refinement) for animal studies .

- Use toxicogenomics to predict off-target risks computationally before in vivo testing .

- Disclose conflicts of interest (e.g., funding sources) and adhere to institutional review board protocols .

Data Analysis & Interpretation

Q. How should researchers statistically validate the significance of this compound’s dose-response relationships?

- Methodological Answer :

- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves .

- Apply Akaike Information Criterion (AIC) to compare model fits .

- Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. What methods are recommended for reconciling discrepancies between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

Reassess docking parameters (e.g., solvation effects, protonation states) .

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Explore conformational dynamics via enhanced sampling molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.